2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or industry .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Nitrogen-Containing Compounds in Cancer Research
Nitrogen-containing compounds, particularly those related to nitrosamines and aromatic amines, have been extensively studied for their roles in cancer research. Nitrosamines, for instance, are known carcinogens formed from nitrites and secondary amines present in tobacco smoke and various food products. Research in this area focuses on identifying the metabolic pathways of these compounds and their interactions with DNA, leading to carcinogenic outcomes (Hecht, 2002).
Food Safety and Amines
In food safety, the formation and mitigation of hazardous compounds like biogenic amines and N-nitroso compounds are critical areas of study. Biogenic amines are formed by the decarboxylation of amino acids in food and can lead to toxicity if consumed in high amounts. Advanced oxidation processes (AOPs) have been investigated for their effectiveness in reducing the levels of these compounds in water and food products, highlighting the importance of such nitrogen-containing compounds in environmental and food science research (Bhat & Gogate, 2021).
Environmental Impact and Treatment of Nitrogenous Compounds
The environmental impact of nitrogenous compounds, especially in water treatment, is another significant area of research. Advanced treatment methods aim to reduce the presence of nitrogen-containing disinfection by-products (N-DBPs) which are formed during water disinfection processes. These compounds, such as nitrosamines, pose a high risk due to their genotoxicity and are the subject of ongoing research to develop more effective water treatment processes (Bond et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-6(2)4-8-7(12-3)5-9(10)11/h5-6,8H,4H2,1-3H3/b7-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLMFCRBKTZDCX-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=C[N+](=O)[O-])SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN/C(=C/[N+](=O)[O-])/SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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